1-(2-Chloro-4-fluorophenyl)ethanol
Overview
Description
1-(2-Chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-4-fluoroacetophenone using sodium borohydride. This reaction typically occurs in an alcohol solvent such as methanol or ethanol at room temperature. The reduction process yields this compound with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysis. Enzymatic reduction of 2-chloro-4-fluoroacetophenone using ketoreductases has been shown to be an efficient method, providing high enantioselectivity and yield . This method is favored for its environmental benefits and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-4-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: As mentioned, it can be synthesized through the reduction of 2-chloro-4-fluoroacetophenone.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-chloro-4-fluoroacetophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-1-(4-fluorophenyl)ethanol
- 2-Chloro-1-(3,4-difluorophenyl)ethanol
- 2-Chloro-1-(4-fluorophenyl)ethanone
Uniqueness: 1-(2-Chloro-4-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561057 | |
Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-68-6 | |
Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112108-68-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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